butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate
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Overview
Description
Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate is a complex organic compound that features a benzoate ester linked to a dihydropyridine amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the benzoate ester, followed by the introduction of the dihydropyridine moiety through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-hydroxybenzoate
- 1-(benzyloxy)-4-(tert-butyl)benzene
- 4-(benzyloxy)-3-(tert-butyl)benzoic acid
Uniqueness
Butyl 4-[1-(benzyloxy)-2-oxo-1,2-dihydropyridine-3-amido]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research.
Properties
IUPAC Name |
butyl 4-[(2-oxo-1-phenylmethoxypyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-2-3-16-30-24(29)19-11-13-20(14-12-19)25-22(27)21-10-7-15-26(23(21)28)31-17-18-8-5-4-6-9-18/h4-15H,2-3,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVEGGZSKUVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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